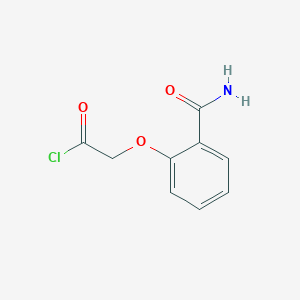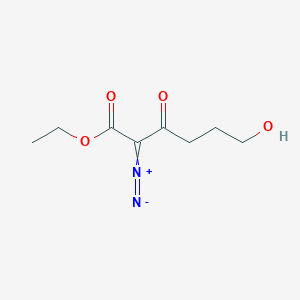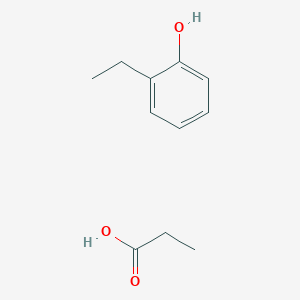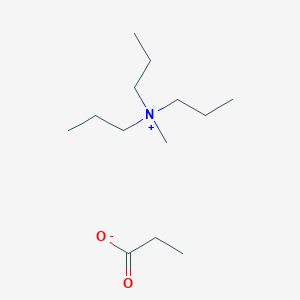
N-Methyl-N,N-dipropylpropan-1-aminium propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N,N-dipropylpropan-1-aminium propanoate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. These compounds are characterized by their nitrogen atom, which is bonded to four organic groups, making them positively charged ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N,N-dipropylpropan-1-aminium propanoate typically involves a multi-step process. One common method is the alkylation of tertiary amines. The process begins with the reaction of N,N-dipropylpropan-1-amine with methyl iodide to form N-Methyl-N,N-dipropylpropan-1-aminium iodide. This intermediate is then reacted with sodium propanoate to yield the final product, this compound .
Industrial Production Methods
In industrial settings, the production of quaternary ammonium compounds like this compound often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The use of automated systems and reactors allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N,N-dipropylpropan-1-aminium propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or halide ions (Cl⁻, Br⁻) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines .
Aplicaciones Científicas De Investigación
N-Methyl-N,N-dipropylpropan-1-aminium propanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Methyl-N,N-dipropylpropan-1-aminium propanoate involves its interaction with biological membranes. The positively charged ammonium group allows the compound to bind to negatively charged sites on cell membranes, disrupting their integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-N-propylpropan-1-aminium chloride: Similar in structure but with a chloride ion instead of a propanoate group.
N-Ethyl-N,N-dipropylpropan-1-aminium iodide: Contains an ethyl group instead of a methyl group and an iodide ion.
Uniqueness
N-Methyl-N,N-dipropylpropan-1-aminium propanoate is unique due to its specific combination of alkyl groups and the propanoate ion. This unique structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications in various fields .
Propiedades
Número CAS |
116538-40-0 |
|---|---|
Fórmula molecular |
C13H29NO2 |
Peso molecular |
231.37 g/mol |
Nombre IUPAC |
methyl(tripropyl)azanium;propanoate |
InChI |
InChI=1S/C10H24N.C3H6O2/c1-5-8-11(4,9-6-2)10-7-3;1-2-3(4)5/h5-10H2,1-4H3;2H2,1H3,(H,4,5)/q+1;/p-1 |
Clave InChI |
TYGMXGLQEONTHA-UHFFFAOYSA-M |
SMILES canónico |
CCC[N+](C)(CCC)CCC.CCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Iodomethyl)phenyl]oxolan-2-one](/img/structure/B14296850.png)
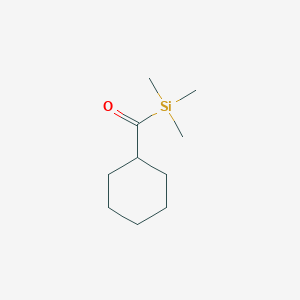
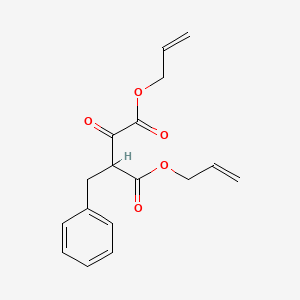
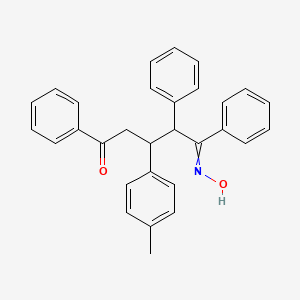

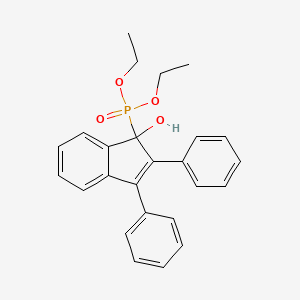
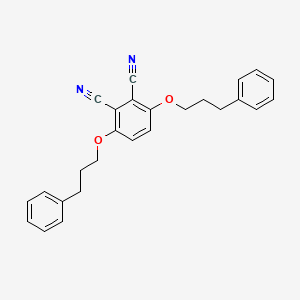
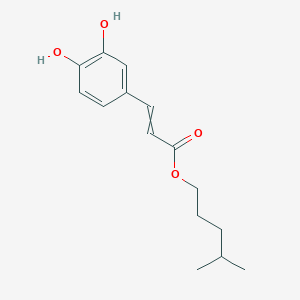
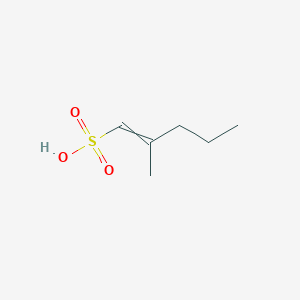
![2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14296896.png)
